molecular formula C4HCl2FO2S2 B1649911 4,5-Dichlorothiophene-2-sulfonyl fluoride CAS No. 108158-06-1

4,5-Dichlorothiophene-2-sulfonyl fluoride

Cat. No. B1649911
CAS RN: 108158-06-1
M. Wt: 235.1
InChI Key: CTFSVTLSIBOOMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichlorothiophene-2-sulfonyl fluoride has been reported in scientific literature, involving the reaction of 4,5-dichlorothiophene-2-sulfonic acid with thionyl chloride.


Molecular Structure Analysis

The molecular formula of 4,5-Dichlorothiophene-2-sulfonyl fluoride is C4HCl2FO2S2 . The InChI code is 1S/C4HCl3O2S2/c5-2-1-3 (10-4 (2)6)11 (7,8)9/h1H . The SMILES string representation is Clc1cc (sc1Cl)S (Cl) (=O)=O .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Dichlorothiophene-2-sulfonyl fluoride is 251.54 g/mol . It has a melting point of 54-58 °C . The compound is solid at room temperature .

Scientific Research Applications

Electrochemical Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides, including derivatives of thiophene sulfonyl fluorides, serve as key synthetic motifs in sulfur(VI) fluoride exchange-based “click chemistry.” An electrochemical approach provides a mild and environmentally benign method to prepare sulfonyl fluorides using thiols or disulfides with potassium fluoride, demonstrating broad substrate scope across alkyl, benzyl, aryl, and heteroaryl groups without requiring additional oxidants or catalysts (Laudadio et al., 2019).

Tuning Optoelectronic Properties

Thiophene 1,1-dioxides, prepared from bis(tributylstannyl) thiophene derivatives, show significant optoelectronic property variations with electron-donating or electron-withdrawing substituents. These modifications facilitate reduction and provide insights into designing materials with tailored electronic characteristics (Tsai et al., 2013).

Polymer Membrane Development

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, incorporating fluorinated motifs, exhibit promising properties for proton exchange membranes in fuel cells. These materials demonstrate tunable water uptake, proton conductivity, and methanol permeability, highlighting the importance of chemical composition control for optimized performance (Sankir et al., 2007).

Polymorphism in Sulfonamides

Fluorine-substituted aromatic sulfonamides, including those derived from thiophene sulfonyl fluorides, exhibit polymorphism influenced by the presence of fluorine groups. This effect has implications for material science, particularly in the development of pharmaceuticals and crystalline materials with specific physical properties (Terada et al., 2012).

Advanced Synthesis Techniques

Innovative synthetic techniques enable the formation of complex molecules using thiophene sulfonyl fluoride derivatives. For instance, radical chloro-fluorosulfonylation of alkynes under photoredox conditions opens new pathways for synthesizing a variety of sulfonyl fluorides, showcasing the versatility and potential for complex molecular design (Nie et al., 2021).

Safety and Hazards

4,5-Dichlorothiophene-2-sulfonyl fluoride is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/ protective clothing/ eye protection/ face protection, and others .

properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSVTLSIBOOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273407
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-2-sulfonyl fluoride

CAS RN

108158-06-1
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108158-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108158-06-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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